molecular formula C18H23N3O4S B2524436 1-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine CAS No. 486398-12-3

1-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine

Cat. No.: B2524436
CAS No.: 486398-12-3
M. Wt: 377.46
InChI Key: MVVIKXIKYQUYHG-UHFFFAOYSA-N
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Description

1-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

The synthesis of 1,3,4-oxadiazole derivatives, including structures similar to the specified compound, involves reactions with formaldehyde solution and primary aromatic amines or 1-substituted piperazines. This process yields corresponding N-Mannich bases with potential biological activities. These compounds have been evaluated for their in vitro inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and yeast-like pathogenic fungus Candida albicans. Specifically, derivatives with piperazinomethyl groups displayed broad-spectrum antibacterial activities, and some compounds showed potent activity against tested Gram-positive bacteria. Additionally, the anti-proliferative activity of these compounds was assessed against various cancer cell lines, including prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7), with certain compounds achieving optimum anti-proliferative activity (Al-Wahaibi et al., 2021).

Properties

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-12-6-4-5-9-21(12)16(22)11-26-18-20-19-17(25-18)13-7-8-14(23-2)15(10-13)24-3/h7-8,10,12H,4-6,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVIKXIKYQUYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.